molecular formula C22H27N3O2 B2632255 (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide CAS No. 477848-60-5

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide

Cat. No.: B2632255
CAS No.: 477848-60-5
M. Wt: 365.477
InChI Key: VHHDIPYTOANDBA-FBMGVBCBSA-N
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Description

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a butenamide moiety, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 1-(2-methoxyphenyl)piperazine.

    Butenamide Formation: The piperazine intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired butenamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high purity.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Automated Purification Systems: To streamline the purification process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The butenamide moiety can be reduced to form the corresponding butylamide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide involves:

    Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.

    Pathways Involved: Influencing signaling pathways related to its target receptors, potentially affecting cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-(2-chlorophenyl)piperazino]-N-(2-methylphenyl)-2-butenamide
  • (E)-3-[4-(2-fluorophenyl)piperazino]-N-(2-methylphenyl)-2-butenamide
  • (E)-3-[4-(2-nitrophenyl)piperazino]-N-(2-methylphenyl)-2-butenamide

Uniqueness

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide is unique due to its methoxyphenyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-17-8-4-5-9-19(17)23-22(26)16-18(2)24-12-14-25(15-13-24)20-10-6-7-11-21(20)27-3/h4-11,16H,12-15H2,1-3H3,(H,23,26)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHDIPYTOANDBA-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=C(C)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C(\C)/N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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